5-(2,5-Dimethylphenoxy)isoquinoline
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Overview
Description
5-(2,5-Dimethylphenoxy)isoquinoline is a chemical compound with the molecular formula C17H15NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenoxy)isoquinoline can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids or esters and halides in the presence of a palladium catalyst .
Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenoxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-(2,5-Dimethylphenoxy)isoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenoxy)isoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of biological activities.
Quinoline: A structurally similar compound with a nitrogen atom in a different position.
Benzimidazo[2,1-a]isoquinoline: A derivative with additional fused rings, known for its unique properties.
Uniqueness
5-(2,5-Dimethylphenoxy)isoquinoline is unique due to the presence of the 2,5-dimethylphenoxy group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interactions with molecular targets compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-(2,5-dimethylphenoxy)isoquinoline |
InChI |
InChI=1S/C17H15NO/c1-12-6-7-13(2)17(10-12)19-16-5-3-4-14-11-18-9-8-15(14)16/h3-11H,1-2H3 |
InChI Key |
VIEYNMVJDMWKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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